2-{[(Benzyloxy)carbonyl]amino}heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}heptanoic acid: is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl (CBZ) group attached to an amino heptanoic acid backbone. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}heptanoic acid typically begins with heptanoic acid and benzyloxycarbonyl chloride.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology:
- Employed in the study of enzyme-substrate interactions and protein folding due to its ability to form stable amide bonds.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through the formation of stable amide bonds. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site during synthesis.
Molecular Targets and Pathways:
- The primary molecular targets include enzymes and proteins that interact with the amide bond. The pathways involved are typically related to protein synthesis and modification .
Comparison with Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid
Comparison:
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: This compound has a similar structure but includes a hydroxy group, making it more reactive in certain chemical reactions .
- 2-{[(Benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid: This compound features a cyclohexyl group, which provides steric hindrance and affects its reactivity and solubility .
Uniqueness:
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
MBEMZLJKPQIYDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.